molecular formula C14H15FN2 B15218822 1-(5-Fluoronaphthalen-1-yl)piperazine

1-(5-Fluoronaphthalen-1-yl)piperazine

Cat. No.: B15218822
M. Wt: 230.28 g/mol
InChI Key: WSPOIICUICIYNN-UHFFFAOYSA-N
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Description

1-(5-Fluoronaphthalen-1-yl)piperazine is a piperazine derivative featuring a naphthalene ring substituted with a fluorine atom at the 5-position. Piperazine derivatives are known for their versatility due to the nitrogen-rich core, enabling interactions with biological targets such as serotonin receptors and cancer cell lines .

Synthesis: Analogous compounds (e.g., 1-(2-methoxynaphthalen-1-yl)piperazine derivatives) are synthesized via nucleophilic substitution reactions. For example, benzoyl chlorides or halogenated aromatic compounds react with piperazine precursors under reflux in solvents like acetonitrile . The fluorine substituent in this compound may be introduced via fluorination of naphthalene precursors or by coupling fluorinated intermediates with piperazine.

Properties

Molecular Formula

C14H15FN2

Molecular Weight

230.28 g/mol

IUPAC Name

1-(5-fluoronaphthalen-1-yl)piperazine

InChI

InChI=1S/C14H15FN2/c15-13-5-1-4-12-11(13)3-2-6-14(12)17-9-7-16-8-10-17/h1-6,16H,7-10H2

InChI Key

WSPOIICUICIYNN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoronaphthalen-1-yl)piperazine typically involves the reaction of 5-fluoronaphthalene with piperazine under specific conditions. One common method includes the use of a nucleophilic aromatic substitution reaction where the fluorine atom on the naphthalene ring is replaced by the piperazine group. This reaction often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) to proceed efficiently .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoronaphthalen-1-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

1-(5-Fluoronaphthalen-1-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Fluoronaphthalen-1-yl)piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to various receptors, enzymes, or other proteins, leading to modulation of their activities. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Arylpiperazines with Substituted Phenyl Groups

  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) :
    • Activity : High 5-HT1A receptor affinity (Ki = 0.6 nM) and serotonergic agonist properties .
    • Key Difference : The trifluoromethyl group enhances metabolic stability but reduces bulk compared to naphthalene. TFMPP is psychoactive and used in "legal high" formulations .
  • 1-(3-Chlorophenyl)piperazine (mCPP): Activity: 5-HT1B/1C receptor agonist with locomotor suppression in rodents .

Naphthalene-Containing Piperazines

  • 1-((2-Methoxynaphthalen-1-yl)methyl)piperazine :
    • Structure : Methoxy group at the 2-position of naphthalene.
    • Application : Used in receptor studies; methoxy groups modulate electronic properties but may reduce metabolic resistance compared to fluorine .
  • 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) :
    • Activity : High σ2 receptor affinity for cancer imaging and therapy. The tetrahydronaphthalene core reduces planarity, altering receptor binding compared to fully aromatic systems .

Anticancer Piperazine Derivatives

  • 1-(4-Chlorobenzhydryl)piperazine Derivatives :
    • Activity : IC50 values in the µM range against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells .
    • Comparison : The chlorobenzhydryl group provides hydrophobic interactions, while the fluoronaphthalenyl group may enhance DNA intercalation or kinase inhibition due to its planar structure.

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent Biological Activity Receptor Affinity (Ki) Key Feature
1-(5-Fluoronaphthalen-1-yl)piperazine 5-Fluoro-naphthalen-1-yl Hypothetical anticancer N/A High lipophilicity
1-(3-TFMPP)piperazine 3-Trifluoromethylphenyl 5-HT1A agonist 0.6 nM Psychoactive
1-(4-Chlorobenzhydryl)piperazine 4-Chlorobenzhydryl Cytotoxic (IC50 ~µM) N/A Broad-spectrum activity
PB28 5-Methoxy-tetrahydronaphthalene σ2 receptor ligand 2.1 nM Cancer imaging

Table 2: Physicochemical Properties

Compound LogP (Predicted) Solubility Metabolic Stability
This compound ~3.5 Low Moderate (fluoro resistance)
TFMPP 2.8 Moderate High (C-F bond)
1-(4-Chlorobenzhydryl)piperazine 4.1 Low Low (oxidative dechlorination)

Discussion of Key Findings

  • Receptor Selectivity : Fluoronaphthalenyl groups may favor 5-HT1A or σ2 receptors over 5-HT1B due to steric and electronic effects, as seen in PB28 .
  • Anticancer Potential: Bulky aromatic substituents correlate with cytotoxicity, but fluorine’s electronegativity could enhance DNA binding compared to chlorine .
  • Metabolic Stability: Fluorine substitution resists oxidation better than chlorine or methoxy groups, as shown in fluoroquinolone degradation studies .

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